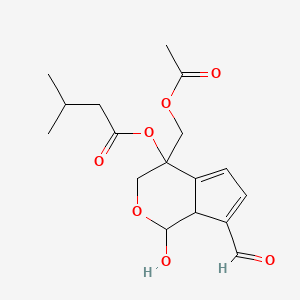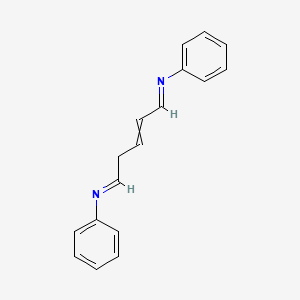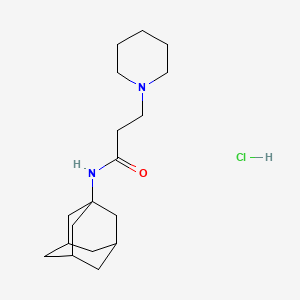
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is a chemical compound with the molecular formula C18H30N2OClH It is known for its unique structure, which includes an adamantyl group, a piperidine ring, and a propionamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and piperidine as the primary starting materials.
Formation of N-1-adamantyl-piperidine: Adamantane is reacted with piperidine to form N-1-adamantyl-piperidine.
Propionamide Formation: The N-1-adamantyl-piperidine is then reacted with propionyl chloride to form 1-Piperidinepropionamide, N-1-adamantyl-.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and bioavailability. The piperidine ring may interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the piperidine and propionamide groups.
1-Adamantylacetic acid: Contains an adamantyl group but has different functional groups.
Amantadine: An antiviral drug with a similar adamantyl structure but different functional groups.
Uniqueness
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is unique due to its combination of an adamantyl group, a piperidine ring, and a propionamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
25517-17-3 |
|---|---|
分子式 |
C18H31ClN2O |
分子量 |
326.9 g/mol |
IUPAC名 |
N-(1-adamantyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O.ClH/c21-17(4-7-20-5-2-1-3-6-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2,(H,19,21);1H |
InChIキー |
JXGYEFDMBWBIQO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
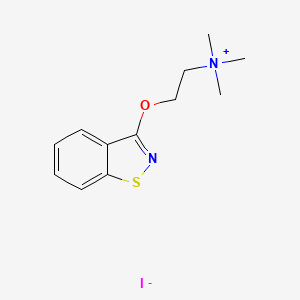
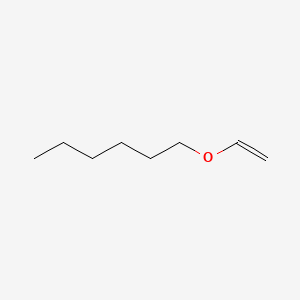
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
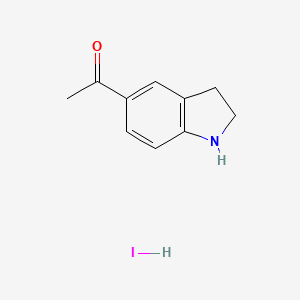

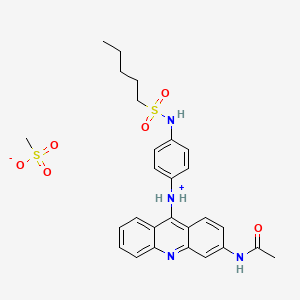
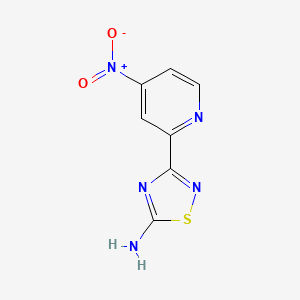
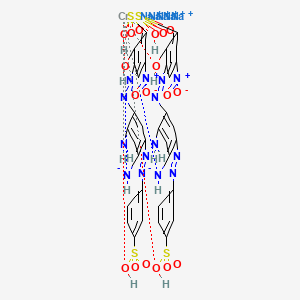


![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
